molecular formula C21H27FN6 B611096 7-(1-叔丁基-1H-吡唑-4-基)-N-{[(3S)-3-氟哌啶-3-基]甲基}-1,6-萘啶-5-胺 CAS No. 1345458-66-3

7-(1-叔丁基-1H-吡唑-4-基)-N-{[(3S)-3-氟哌啶-3-基]甲基}-1,6-萘啶-5-胺

货号 B611096
CAS 编号: 1345458-66-3
分子量: 382.49
InChI 键: KZHRNYBKXGVNJT-NRFANRHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SYK-IN-II is an inhibitor of the spleen tyrosine kinase (STK).

科学研究应用

合成与表征

  1. 合成技术:研究表明,合成与 7-(1-叔丁基-1H-吡唑-4-基)-N-{[(3S)-3-氟哌啶-3-基]甲基}-1,6-萘啶-5-胺 相关的化合物有多种方法。例如,王、郑、范(2009)通过缩合反应合成了相关的吡唑,而马丁斯等人(2012)则专注于合成类似化合物的区域选择性 (王、郑和范,2009) (马丁斯等人,2012)

化学性质和晶体结构

  1. 化学性质和结构:研究类似化合物的化学性质和晶体结构至关重要。例如,王、郑、范(2009)的研究阐明了一些吡唑衍生物的晶体结构,这有助于理解它们的化学行为 (王、郑和范,2009)

生物学和药理学活性

  1. 医学研究潜力:该化合物及其类似物在医学研究中显示出前景。例如,斯里拉姆等人(2007)研究了类似的萘啶衍生物的抗分枝杆菌活性,表明在开发新的治疗剂方面具有潜力 (斯里拉姆等人,2007)

催化与聚合

  1. 催化与聚合:马蒂瓦内、奥布阿和达克瓦(2020)探索了与查询化合物密切相关的吡唑基化合物在共聚合过程中的催化作用。这突出了在材料科学和工业化学中的潜在应用 (马蒂瓦内、奥布阿和达克瓦,2020)

属性

CAS 编号

1345458-66-3

产品名称

7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine

分子式

C21H27FN6

分子量

382.49

IUPAC 名称

7-(1-tert-butylpyrazol-4-yl)-N-[[(3S)-3-fluoropiperidin-3-yl]methyl]-1,6-naphthyridin-5-amine

InChI

InChI=1S/C21H27FN6/c1-20(2,3)28-12-15(11-26-28)17-10-18-16(6-4-9-24-18)19(27-17)25-14-21(22)7-5-8-23-13-21/h4,6,9-12,23H,5,7-8,13-14H2,1-3H3,(H,25,27)/t21-/m0/s1

InChI 键

KZHRNYBKXGVNJT-NRFANRHFSA-N

SMILES

CC(C)(C)N1C=C(C=N1)C2=NC(=C3C=CC=NC3=C2)NCC4(CCCNC4)F

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

SYKINII;  SYKIN-II;  SYK-INII;  SYK-IN-II

产品来源

United States

Synthesis routes and methods I

Procedure details

1,1-Dimethylethyl (3R)-3-[({7-[1-(1,1-dimethylethyl)-1H-pyrazol-4-yl]-1,6-naphthyridin-5-yl}amino)methyl]-3-fluoro-1-piperidinecarboxylate (1.586 g, 3.29 mmol) was dissolved in DCM (5 ml) and trifluoroacetic acid (5.06 ml, 65.7 mmol) was added. The reaction was stirred for 20 min at 20° C. LCMS showed main peak of product. The reaction mixture was loaded onto a 20 g SCX cartridge and washed with methanol. The compound was eluted with 2M methanolic ammonia. The solvent from the ammonia fractions was evaporated and was kept under high vacuum for 2 h to give a yellow crystalline solid (1.171 g). The free base (1.12 g) was purified by High pH preparative MDAP (Method B). The appropriate fractions were combined, concentrated in vacuo and kept on high vacuum overnight to give the title compound as a yellow crystalline solid (688.1 mg).
Name
1,1-Dimethylethyl (3R)-3-[({7-[1-(1,1-dimethylethyl)-1H-pyrazol-4-yl]-1,6-naphthyridin-5-yl}amino)methyl]-3-fluoro-1-piperidinecarboxylate
Quantity
1.586 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5.06 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

7-[1-(1,1-Dimethylethyl)-1H-pyrazol-4-yl]-N-{[(3S)-3-fluoro-3-piperidinyl]methyl}-1,6-naphthyridin-5-amine dihydrochloride (1 wt) is dissolved/suspended in water (10 vol) and washed with ethyl acetate (2×5 vol). The acidic aqueous phase is basified with 32% NaOH (0.6 vol) to pH 10 and extracted with ethyl acetate (2×5 vol). The extracts are washed with 5% w/v sodium chloride in water (5 vol). The combined extracts are concentrated on the Buchi to a solid. The residue is suspended in n-butyl acetate (2.8 vol) and heated to 73-78° C. to complete dissolution. The solution is line filtered through a 5 μM domnick hunter filter, with a 0.2 vol line wash. The solution is cooled to 45-50° C. and seeded with the title compound (0.001 wt). The mixture is cooled to 40-45° C. and aged for 50 min. The slurry is diluted with TBME (3 vol) over 30 min at 40-45° C., and aged at 40-45° C. for 1 h. The slurry is cooled to 20-23° C. and aged for 16 h. The solid is filtered, washed with 1:1 v/v n-butyl acetate/TBME (1 vol) followed by TBME (2×2 vol) and dried in vacuo at 40±5° C. to constant probe temperature.
Name
7-[1-(1,1-Dimethylethyl)-1H-pyrazol-4-yl]-N-{[(3S)-3-fluoro-3-piperidinyl]methyl}-1,6-naphthyridin-5-amine dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1,1-dimethylethyl (3R)-3-[({7-[1-(1,1-dimethylethyl)-1H-pyrazol-4-yl]-1,6-naphthyridin-5-yl}amino)methyl]-3-fluoro-1-piperidinecarboxylate (2.24 g, 4.64 mmol) in DCM (14 ml) was added TFA (8.22 ml, 107 mmol) and this was stirred at ambient temperature for 2 h. After this time the reaction had gone to completion and so was concentrated in vacuo to yield the crude product. This was dissolved in methanol and loaded onto an SCX cartridge (50 g). It was eluted with methanol (3 CVs) and product eluted as the free base with 2M ammonia in methanol. The filtrate from the ammonia fractions was concentrated in vacuo to yield a yellow foam (1.55 g).
Name
1,1-dimethylethyl (3R)-3-[({7-[1-(1,1-dimethylethyl)-1H-pyrazol-4-yl]-1,6-naphthyridin-5-yl}amino)methyl]-3-fluoro-1-piperidinecarboxylate
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
8.22 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine
Reactant of Route 2
7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine
Reactant of Route 3
7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine
Reactant of Route 4
7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine
Reactant of Route 5
7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine
Reactant of Route 6
7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。